Mezlocillin sodium monohydrate is a semisynthetic acylureido penicillin derived from ampicillin. It is classified as a broad-spectrum beta-lactam antibiotic, effective against a variety of bacterial infections. The compound is particularly notable for its efficacy against certain anaerobic bacteria and is used in treating infections in various body systems, including the central nervous system and the inner ear .
As a member of the beta-lactam class of antibiotics, mezlocillin sodium monohydrate functions by inhibiting bacterial cell wall synthesis. It is categorized under acylureido penicillins, which are known for their enhanced activity against specific resistant strains of bacteria compared to earlier penicillins .
The synthesis of mezlocillin sodium monohydrate involves several steps:
In industrial production, an iodometric method utilizing potassium hydrogen peroxomonosulfate is often employed for the quantitative determination of mezlocillin in pharmaceutical formulations. This method ensures high precision in measuring the concentration of the active ingredient .
Mezlocillin sodium monohydrate can undergo several types of chemical reactions:
The conditions under which these reactions occur can vary significantly based on the reagents used and the desired products. For instance, oxidation reactions typically require controlled environments to prevent degradation of the antibiotic properties .
Mezlocillin exerts its antibacterial effects by binding to specific penicillin-binding proteins located within the bacterial cell wall. This binding inhibits the third stage of cell wall synthesis, leading to cell lysis mediated by autolytic enzymes such as autolysins. This mechanism underscores its effectiveness against susceptible bacterial strains .
Mezlocillin sodium monohydrate has significant applications in clinical settings:
Mezlocillin sodium monohydrate is synthesized through a nucleophilic acylation reaction between ampicillin trihydrate and 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone. This reaction proceeds via a two-step mechanism: First, the primary amino group (6-APA nucleus) of ampicillin attacks the electrophilic carbonyl carbon of the chlorocarbamate reagent, displacing chloride to form a tetrahedral intermediate. Second, collapse of this intermediate generates the acylated product while releasing HCl. The reaction requires precise pH control (typically pH 7.5–8.5) to maintain nucleophilicity while preventing β-lactam ring degradation [2] [9].
Table 1: Key Acylation Reagents and Conditions
Component | Role | Specification |
---|---|---|
Ampicillin trihydrate | Nucleophile (6-APA core) | Pharmaceutical grade, anhydrous |
1-Chloroformyl-3-methylsulfonyl-2-imidazolidinone | Acylating agent | Purity >98%, moisture-controlled |
Triethylamine | Acid scavenger | Stoichiometric equivalent |
Reaction medium | Solvent system | Acetone-water (3:1 v/v) |
Temperature | Kinetic control | 0–5°C to minimize hydrolysis |
This acylation strategy introduces the critical acylureido side chain at the 6-aminopenicillanic acid (6-APA) nucleus, which expands the antibiotic’s spectrum against Gram-negative pathogens. The chlorocarbamate reagent itself is synthesized from ethylenediamine via sequential reactions with phosgene (to form imidazolidinone) and methanesulfonyl chloride, followed by chloroformylation [2] [9].
Mezlocillin’s antimicrobial enhancement stems from strategic modifications of the penicillin core:
Ureido linkage (–NH–C(=O)–N–): This group enables extended Gram-negative coverage by facilitating penetration through porin channels of Enterobacteriaceae. The electron-rich carbonyl forms transient hydrogen bonds with OmpF porin residues, enhancing periplasmic accumulation. Crucially, the ureido group confers resistance to plasmid-mediated β-lactamases by sterically hindering enzyme access to the β-lactam carbonyl [5].
3-Methylsulfonyl substituent: The –SO₂CH₃ group at the imidazolidinone ring provides:
Table 3: Structure-Activity Relationships of Key Functional Groups
Structural Feature | Target Microorganisms | Mechanistic Impact | Bioactivity Enhancement |
---|---|---|---|
Ureido side chain | Enterobacter spp., Klebsiella spp. | Enhanced porin permeation, β-lactamase stability | MIC₉₀ reduced 8–16x vs. ampicillin |
Methylsulfonyl group | Pseudomonas aeruginosa | Increased affinity for PBP-3 | MIC₉₀ = 32 μg/mL (vs. >512 μg/mL) |
Carboxylate (β-lactam) | All susceptible bacteria | Binding to PBPs | Essential for acylation |
Molecular weight analysis confirms these modifications: Mezlocillin sodium monohydrate (C₂₁H₂₅N₅O₈S₂·Na·H₂O) has a monoisotopic mass of 579.10696 Da, with the sulfonyl and ureido groups contributing 48% of the total molecular weight beyond the penicillin core [4] [6]. Protein binding studies show 16–42% binding to human serum albumin, primarily via hydrophobic interactions with the phenylacetamide moiety, leaving the β-lactam ring accessible for bacterial target engagement [3].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3